4-(3-Chlorophenoxy)benzaldehyde

Description

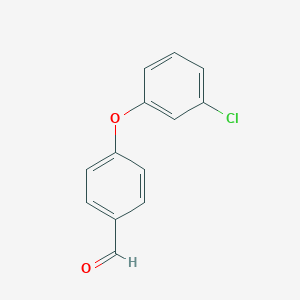

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMYGFFWBQIXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445760 | |

| Record name | 4-(3-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164522-90-1 | |

| Record name | 4-(3-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Chlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(3-Chlorophenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and safety considerations for 4-(3-Chlorophenoxy)benzaldehyde (CAS No. 164522-90-1). As a substituted aromatic aldehyde, this compound serves as a potential intermediate in the synthesis of fine chemicals and pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of available data and field-proven analytical methodologies. We will delve into its structural identity, known physical properties, and the expected spectroscopic and chromatographic profiles. Furthermore, this guide outlines a validated, step-by-step protocol for purity assessment and characterization, underscoring the causality behind experimental choices to ensure scientific integrity.

Chemical Identity and Structure

4-(3-Chlorophenoxy)benzaldehyde is a bifunctional organic molecule featuring a benzaldehyde core linked to a 3-chlorophenoxy group via an ether bond. This unique substitution pattern dictates its chemical reactivity and physical properties. The aldehyde group is a versatile functional handle for various organic transformations, while the chlorinated phenoxy moiety influences its solubility, electronic properties, and potential biological activity.

Caption: Chemical Structure of 4-(3-Chlorophenoxy)benzaldehyde.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(3-chlorophenoxy)benzaldehyde | N/A |

| CAS Number | 164522-90-1 | [1] |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |

| Molecular Weight | 232.66 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O | [2] |

| InChI | 1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | [4] |

| InChIKey | BGMYGFFWBQIXHN-UHFFFAOYSA-N | [2][4] |

Physicochemical Properties

The physical properties of 4-(3-Chlorophenoxy)benzaldehyde are primarily documented by chemical suppliers. It is essential to note that comprehensive experimental data for properties such as melting point, boiling point, and aqueous solubility are not widely available in peer-reviewed literature. The data presented here are based on catalog information.

| Property | Value | Conditions | Source(s) |

| Physical State | Liquid | Ambient Temperature | [5] |

| Purity (Assay) | ~95% | N/A | [4] |

| Density | 1.235 g/mL | 25 °C | [4] |

| Refractive Index (n_D) | 1.619 | 20 °C | [4] |

| Flash Point | Not Applicable | N/A | [4] |

Analytical Characterization Profile

A robust analytical characterization is critical for confirming the identity, purity, and stability of any chemical entity in a research or development setting. While specific, published spectra for this compound are scarce, its structure allows for a highly accurate prediction of its analytical profile based on established principles of spectroscopy and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For 4-(3-Chlorophenoxy)benzaldehyde, both ¹H and ¹³C NMR are indispensable.

-

Expected ¹H NMR Spectrum:

-

Aldehyde Proton (CHO): A sharp singlet is expected in the highly deshielded region of the spectrum, typically between δ 9.9 and 10.1 ppm. This signal is diagnostic for the aldehyde functional group. A similar substituted benzaldehyde has shown this peak at 9.89 ppm[6].

-

Aromatic Protons (Ar-H): A complex series of multiplets will appear between δ 6.8 and 8.0 ppm. The protons on the benzaldehyde ring will likely appear as two distinct doublets (an AA'BB' system), while the protons on the chlorophenoxy ring will present a more complex pattern due to their varied electronic environments. The total integration of the aromatic region should correspond to eight protons.

-

-

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The aldehyde carbon is expected to resonate significantly downfield, typically around δ 190-192 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals will be present in the δ 115-160 ppm range. The carbons directly attached to the oxygen (C-O) and chlorine (C-Cl) atoms will have characteristic shifts.

-

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The spectrum is a molecular fingerprint based on the vibrational frequencies of covalent bonds.

-

Expected Characteristic Absorptions:

-

~1700 cm⁻¹ (strong): A sharp, intense peak characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.

-

~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): Two distinct peaks, known as a Fermi doublet, characteristic of the C-H stretch of the aldehyde group.

-

~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether linkage.

-

~1600-1450 cm⁻¹ (multiple, medium): C=C stretching vibrations within the aromatic rings.

-

~700-800 cm⁻¹ (strong): C-Cl stretching vibration.

-

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation analysis. High-resolution MS (HRMS) provides an exact mass, confirming the molecular formula.

-

Expected Data: The molecular ion peak [M]⁺ should be observed at m/z 232, with a characteristic isotopic pattern [M+2]⁺ at m/z 234 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Predicted Collision Cross Section (CCS): For advanced LC-MS applications, predicted CCS values can aid in compound identification.[2]

| Adduct | m/z (Calculated) | Predicted CCS (Ų) |

| [M+H]⁺ | 233.03639 | 146.4 |

| [M+Na]⁺ | 255.01833 | 156.4 |

| [M-H]⁻ | 231.02183 | 153.5 |

Chromatographic Purity Assessment

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for determining the purity of non-volatile organic compounds.[7] The method's trustworthiness comes from its ability to separate the main component from potential impurities arising from synthesis or degradation. A reversed-phase C18 column is typically effective for molecules of this polarity.

Caption: Standard HPLC-UV workflow for purity analysis.

Protocol: Purity Determination by Reversed-Phase HPLC-UV

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and deionized water (H₂O) in a 60:40 (v/v) ratio. Filter and degas the mobile phase prior to use.

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of 4-(3-Chlorophenoxy)benzaldehyde.

-

Dissolve in ACN in a 10 mL volumetric flask to create a 1.0 mg/mL stock solution.

-

Perform a 1:10 dilution with the mobile phase to obtain a 0.1 mg/mL working solution.

-

-

HPLC System and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detector Wavelength: 254 nm.

-

Run Time: 15 minutes.

-

-

Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the working solution and record the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information provided is synthesized from supplier safety data sheets (SDS) and should be considered the minimum standard for handling.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, a NIOSH/MSHA approved respirator with an appropriate filter is required.[10]

-

-

Handling and Storage:

-

Avoid contact with eyes, skin, and clothing.[8] Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8] The compound is classified under Storage Class 10 for combustible liquids.[4]

-

Conclusion

4-(3-Chlorophenoxy)benzaldehyde is a valuable chemical intermediate with a well-defined, albeit not extensively published, set of physicochemical properties. Its identity and purity can be rigorously confirmed through a combination of standard analytical techniques, including NMR, IR, MS, and HPLC. The predictive data and representative protocols outlined in this guide provide a solid foundation for researchers to confidently handle, characterize, and utilize this compound in their synthetic and developmental workflows, ensuring both safety and scientific validity.

References

-

4-(3-CHLOROPHENOXY)BENZALDEHYDE. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]

-

3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

LC-MS-based Methods for Characterizing Aldehydes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Material Safety Data Sheet - 3-(4-Chlorophenoxy)benzaldehyde, 98%. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Retrieved January 22, 2026, from [Link]

-

Colorimetric Recognition of Aldehydes and Ketones. (2017). University of Illinois. Retrieved January 22, 2026, from [Link]

-

3-(4-CHLOROPHENOXY)BENZALDEHYDE | CAS 69770-20-3. (n.d.). Matrix Fine Chemicals. Retrieved January 22, 2026, from [Link]

-

3-(4-CHLOROPHENOXY)BENZALDEHYDE. (n.d.). FDA Global Substance Registration System (GSRS). Retrieved January 22, 2026, from [Link]

-

4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

-

Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]

-

4-(3-Chlorophenoxy)benzaldehyde 95 164522-90-1. (n.d.). MilliporeSigma. Retrieved January 22, 2026, from [Link]

-

Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (2024). MDPI. Retrieved January 22, 2026, from [Link]

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-氯苯氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 4-(3-Chlorophenoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 6. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-(3-Chlorophenoxy)benzaldehyde

This guide provides a comprehensive technical overview of 4-(3-chlorophenoxy)benzaldehyde, a molecule of significant interest in contemporary chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, synthesis, and analytical characterization, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of Diaryl Ether Scaffolds

4-(3-Chlorophenoxy)benzaldehyde belongs to the diaryl ether class of organic compounds, which are characterized by two aromatic rings linked by an oxygen atom. This structural motif is a cornerstone in medicinal chemistry and materials science due to its conformational flexibility and ability to engage in various intermolecular interactions. The presence of a chlorine atom and an aldehyde functional group imparts specific reactivity and properties to the molecule, making it a versatile intermediate for synthesizing more complex structures, including potential therapeutic agents and specialized polymers.[1][2] The strategic placement of the chloro-substituent on the phenoxy ring and the aldehyde on the benzaldehyde moiety creates a molecule with distinct electronic and steric characteristics, influencing its reactivity and biological activity.

Molecular Structure and Properties

A thorough understanding of the molecular architecture and associated physicochemical properties of 4-(3-chlorophenoxy)benzaldehyde is fundamental for its effective application.

Molecular Structure

The molecular structure of 4-(3-chlorophenoxy)benzaldehyde is depicted below. It consists of a benzaldehyde ring connected to a 3-chlorophenoxy group at the para-position (position 4) relative to the aldehyde group.

Key Structural Features:

-

IUPAC Name: 4-(3-chlorophenoxy)benzaldehyde

-

CAS Number: 164522-90-1

-

Key Functional Groups: Aldehyde (-CHO), Ether (-O-), and Chloro (-Cl)

The molecule's three-dimensional conformation is influenced by the rotational freedom around the ether linkage. This flexibility allows the two aromatic rings to adopt various orientations, which can be critical for binding to biological targets.

Physicochemical Properties

The physicochemical properties of 4-(3-chlorophenoxy)benzaldehyde are summarized in the table below. These parameters are essential for designing experimental conditions, predicting behavior in biological systems, and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 232.66 g/mol | |

| Appearance | Liquid | [5] |

| Density | 1.235 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.619 | |

| InChI | 1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |

| SMILES | C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O | [4] |

Synthesis of 4-(3-Chlorophenoxy)benzaldehyde: The Ullmann Condensation

The most common and effective method for synthesizing diaryl ethers like 4-(3-chlorophenoxy)benzaldehyde is the Ullmann condensation.[6][7][8] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[6]

Reaction Principle

The Ullmann condensation for 4-(3-chlorophenoxy)benzaldehyde involves the reaction between 4-hydroxybenzaldehyde and 1-chloro-3-iodobenzene (or a similarly activated aryl halide) in the presence of a copper catalyst and a base. The base is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide ion. The copper catalyst facilitates the coupling of this phenoxide with the aryl halide.[9]

Experimental Protocol

Below is a representative, step-by-step protocol for the synthesis of 4-(3-chlorophenoxy)benzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Chloro-3-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF as the solvent, followed by 1-chloro-3-iodobenzene (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-(3-chlorophenoxy)benzaldehyde.

Rationale for Experimental Choices

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. Modern variations of this reaction may employ other copper sources and ligands to improve yields and reaction conditions.[10]

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Inert Atmosphere: The use of an inert atmosphere prevents the oxidation of the copper catalyst, which would render it inactive.

Analytical Characterization

The identity and purity of synthesized 4-(3-chlorophenoxy)benzaldehyde must be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 4-(3-chlorophenoxy)benzaldehyde, characteristic signals are expected for the aldehydic proton (around 9.9-10.0 ppm), and the aromatic protons in their respective regions.[11][12] The aldehydic proton typically appears as a singlet. The aromatic protons will show complex splitting patterns due to coupling with their neighbors.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-195 ppm.[13] The aromatic carbons will appear in the 110-160 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for 4-(3-chlorophenoxy)benzaldehyde include:

-

A strong C=O stretching vibration for the aldehyde at approximately 1700-1710 cm⁻¹.[14]

-

C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.[11][14]

-

C-O-C stretching for the diaryl ether linkage.

-

C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-(3-chlorophenoxy)benzaldehyde (232.66 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.[15]

Applications in Research and Drug Development

The unique structural features of 4-(3-chlorophenoxy)benzaldehyde make it a valuable building block in several areas of research.

Medicinal Chemistry

Diaryl ether moieties are present in numerous biologically active compounds. The aldehyde group in 4-(3-chlorophenoxy)benzaldehyde serves as a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, and oxidations, to generate a diverse library of derivatives for drug discovery programs.[1] The presence of chlorine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.[16] Benzaldehyde derivatives, in general, have been investigated for various therapeutic applications, including as absorption promoters and for their potential anticancer properties.[17][18]

Materials Science

The reactivity of the aldehyde group allows for the incorporation of this molecule into polymer backbones or as a pendant group to modify the properties of materials.[1] The rigidity of the aromatic rings and the flexibility of the ether linkage can be exploited to design materials with specific thermal and mechanical properties.

Safety and Handling

4-(3-Chlorophenoxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an acute toxicant (oral), an eye irritant, and a respiratory sensitizer. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

4-(3-Chlorophenoxy)benzaldehyde is a molecule with significant potential in synthetic chemistry, medicinal chemistry, and materials science. Its well-defined molecular structure and versatile reactivity, stemming from the aldehyde functional group, make it an important intermediate for the synthesis of a wide range of value-added compounds. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is crucial for unlocking its full potential in research and development.

References

-

SynArchive. Ullmann Condensation. [Link]

-

ChemBK. 4-(3-CHLOROPHENOXY)BENZALDEHYDE. [Link]

-

PubChem. 3-(4-Chlorophenoxy)benzaldehyde. [Link]

-

PubChemLite. 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2). [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

GSRS. 3-(4-CHLOROPHENOXY)BENZALDEHYDE. [Link]

-

CAS Common Chemistry. 3-(4-Chlorophenoxy)benzaldehyde. [Link]

-

ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... [Link]

-

University of Colorado Boulder, Department of Chemistry. Example 7. [Link]

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Syntheses. M-CHLOROBENZALDEHYDE. [Link]

-

Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

-

PubMed. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. [Link]

-

LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

- Google Patents.

-

ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... [Link]

-

MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2) [pubchemlite.lcsb.uni.lu]

- 5. 4-(3-Chlorophenoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. rsc.org [rsc.org]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 18. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 4-(3-Chlorophenoxy)benzaldehyde: A Technical Guide for Researchers

Introduction

4-(3-Chlorophenoxy)benzaldehyde is a bi-functional organic molecule incorporating a benzaldehyde moiety and a chlorinated phenoxy group. This unique structural arrangement makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in various chemical transformations. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(3-Chlorophenoxy)benzaldehyde, offering insights grounded in established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-(3-Chlorophenoxy)benzaldehyde dictates its spectral features. The molecule consists of two aromatic rings linked by an ether oxygen. One ring is substituted with a chlorine atom at the meta position relative to the ether linkage, while the other bears a formyl (-CHO) group at the para position. This substitution pattern leads to distinct and predictable signals in its NMR, IR, and mass spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(3-Chlorophenoxy)benzaldehyde, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Chlorophenoxy)benzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts slightly, but CDCl₃ is a common starting point for similar aromatic compounds.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200 ppm, centered around 100 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-(3-Chlorophenoxy)benzaldehyde is expected to exhibit signals in the aromatic and aldehyde regions. The predicted chemical shifts and coupling patterns are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 4-(3-Chlorophenoxy)benzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) | The electronegative oxygen and the aromatic ring deshield this proton significantly, placing it far downfield. |

| ~7.8 - 7.9 | Doublet | 2H | Protons ortho to the aldehyde group | These protons are deshielded by the electron-withdrawing aldehyde group. |

| ~7.0 - 7.2 | Doublet | 2H | Protons meta to the aldehyde group | These protons are influenced by the ether linkage and are upfield relative to the ortho protons. |

| ~7.3 - 7.4 | Triplet | 1H | Proton on the chlorinated ring, para to the chlorine | This proton will appear as a triplet due to coupling with its two ortho neighbors. |

| ~7.1 - 7.2 | Doublet of doublets | 1H | Proton on the chlorinated ring, ortho to the chlorine and meta to the ether | This proton will be split by its ortho and meta neighbors. |

| ~6.9 - 7.0 | Doublet of doublets | 1H | Proton on the chlorinated ring, ortho to the ether and meta to the chlorine | This proton is expected to be the most upfield of the aromatic protons due to the electron-donating effect of the ether oxygen. |

| ~6.8 - 6.9 | Triplet | 1H | Proton on the chlorinated ring, ortho to the chlorine and ortho to the ether | This proton will be a triplet due to coupling with its two ortho neighbors. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(3-Chlorophenoxy)benzaldehyde

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 - 192 | Aldehyde Carbonyl (C=O) | The carbonyl carbon is highly deshielded and appears at a characteristic downfield position. |

| ~160 - 162 | Carbon attached to the ether oxygen (benzaldehyde ring) | The ether oxygen strongly deshields this carbon. |

| ~157 - 159 | Carbon attached to the ether oxygen (chlorinated ring) | Similar to the other ether-linked carbon, but influenced by the meta-chloro substituent. |

| ~134 - 136 | Quaternary carbon of the chlorinated ring bearing the chlorine atom | The electronegative chlorine atom deshields this carbon. |

| ~132 - 133 | Carbons ortho to the aldehyde group | These carbons are deshielded by the aldehyde group. |

| ~130 - 131 | Carbon para to the chlorine on the chlorinated ring | |

| ~129 - 130 | Quaternary carbon of the benzaldehyde ring bearing the aldehyde group | |

| ~123 - 124 | Carbon ortho to the chlorine on the chlorinated ring | |

| ~118 - 120 | Carbons meta to the aldehyde group | These carbons are shielded relative to the ortho carbons. |

| ~116 - 117 | Carbon ortho to the ether linkage on the chlorinated ring |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat liquid film (if the compound is an oil) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Acquire a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

Record the spectrum in transmittance or absorbance mode.

-

IR Spectral Interpretation

The IR spectrum of 4-(3-Chlorophenoxy)benzaldehyde will be characterized by absorptions corresponding to the aldehyde, aromatic, and ether functional groups.

Table 3: Predicted IR Absorption Frequencies for 4-(3-Chlorophenoxy)benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~2850 and ~2750 | Medium, sharp | Aldehyde C-H stretch (Fermi doublet) | A hallmark of the aldehyde functional group.[1] |

| ~1705 - 1685 | Strong, sharp | Aldehyde C=O stretch | Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.[2] |

| ~1600 - 1450 | Medium to strong | Aromatic C=C stretching | Multiple bands are expected in this region due to the two benzene rings. |

| ~1250 - 1200 | Strong | Aryl-O-Aryl asymmetric C-O-C stretch | Characteristic of the diaryl ether linkage. |

| ~850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) | Indicative of the 1,4-disubstitution pattern on the benzaldehyde ring. |

| ~800 - 750 | Strong | C-Cl stretch | The position can vary, but this is a typical region for aryl chlorides. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron ionization (EI) is a common method that provides detailed fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

The ionization energy is typically set to 70 eV for EI.

-

Mass Spectral Interpretation

The mass spectrum of 4-(3-Chlorophenoxy)benzaldehyde is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(3-Chlorophenoxy)benzaldehyde

| m/z Value | Proposed Fragment | Rationale |

| 232/234 | [M]⁺ | Molecular ion peak, showing the M+2 peak characteristic of a chlorine-containing compound. |

| 231/233 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 203/205 | [M-CHO]⁺ | Loss of the formyl radical. |

| 125 | [C₆H₄CHO]⁺ | Cleavage of the ether bond. |

| 111/113 | [C₆H₄Cl]⁺ | Cleavage of the ether bond with charge retention on the chlorinated fragment. |

| 77 | [C₆H₅]⁺ | Loss of the chloro and ether functionalities. |

Fragmentation Pathway

The fragmentation of 4-(3-Chlorophenoxy)benzaldehyde under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation can occur through several pathways, including cleavage of the ether linkage and loss of the formyl group.

Caption: Proposed mass fragmentation pathway for 4-(3-Chlorophenoxy)benzaldehyde.

Conclusion

The comprehensive spectral analysis of 4-(3-Chlorophenoxy)benzaldehyde through NMR, IR, and MS provides a detailed electronic and structural characterization of this important chemical intermediate. The predicted data, based on established principles and comparison with related structures, offers a robust framework for researchers to confirm the identity and purity of this compound in their synthetic endeavors. The provided experimental protocols serve as a practical guide for obtaining high-quality spectral data.

References

-

PubChem. 4-(3-Chlorophenoxy)benzaldehyde. [Link]

-

NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

Sources

The Solubility Profile of 4-(3-Chlorophenoxy)benzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3-Chlorophenoxy)benzaldehyde in a range of common organic solvents. In the absence of extensive direct experimental data, this guide synthesizes information from structurally analogous compounds, theoretical solubility principles, and established experimental methodologies to offer a robust predictive framework for scientists and researchers in drug development and chemical synthesis. We delve into the molecular characteristics of 4-(3-Chlorophenoxy)benzaldehyde that govern its solubility, explore the interplay of solvent properties, and provide detailed protocols for empirical solubility determination.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and the efficiency of purification processes. For a molecule like 4-(3-Chlorophenoxy)benzaldehyde, which serves as a versatile building block in the synthesis of various target compounds, a thorough understanding of its solubility behavior is paramount. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively handle and utilize this compound in their laboratory workflows.

Molecular Structure and Physicochemical Properties of 4-(3-Chlorophenoxy)benzaldehyde

The solubility of a compound is intrinsically linked to its molecular structure. 4-(3-Chlorophenoxy)benzaldehyde possesses a unique combination of functional groups that dictate its interactions with different solvents.

Key Structural Features:

-

Aromatic Rings: The presence of two phenyl rings contributes to the molecule's nonpolar character, suggesting good solubility in nonpolar organic solvents.

-

Ether Linkage (-O-): The ether group introduces a slight polarity and the potential for weak hydrogen bonding with protic solvents.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor, influencing solubility in polar solvents.

-

Chlorine Substituent (-Cl): The chloro group adds to the molecular weight and introduces a polar C-Cl bond, which can affect intermolecular interactions.

A summary of the key physicochemical properties of 4-(3-Chlorophenoxy)benzaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of 4-(3-Chlorophenoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| Predicted XlogP | 4.0 | [2] |

| Appearance | Reported as a liquid or solid | [1] |

| Density | 1.235 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.619 | [1] |

The predicted XlogP value of 4.0 indicates a significant lipophilic character, suggesting a preference for non-polar environments over aqueous media.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, albeit qualitative, understanding of solubility. This concept is more rigorously defined by thermodynamic principles and can be quantified using models such as Hansen Solubility Parameters (HSP).[3][4]

HSP decomposes the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solute will have high solubility in a solvent when their respective Hansen parameters are similar. While the HSP for 4-(3-Chlorophenoxy)benzaldehyde are not experimentally determined, we can infer its likely solubility profile by examining its structural components. The large aromatic framework suggests a significant δd component. The ether and aldehyde groups will contribute to δp and δh , respectively.

Predicted Solubility Profile based on Structural Analogs

Due to the limited availability of direct experimental solubility data for 4-(3-Chlorophenoxy)benzaldehyde, we can draw valuable inferences from structurally related compounds: 4-chlorobenzaldehyde and 3-phenoxybenzaldehyde.

Insights from 4-Chlorobenzaldehyde

4-Chlorobenzaldehyde, sharing the substituted benzaldehyde moiety, is reported to be insoluble in water but readily soluble in organic solvents like ethanol, ether, and benzene.[5][6] It is described as being soluble in ethyl acetate, hexane, and chloroform.[7] This aligns with the expected behavior of an aromatic aldehyde with a halogen substituent, where the nonpolar character of the benzene ring dominates.

Insights from 3-Phenoxybenzaldehyde

3-Phenoxybenzaldehyde, which contains the phenoxy benzaldehyde core, is described as a light yellow liquid.[8] It is reported to be soluble in DMSO, with further solubility in mixtures of DMSO, PEG300, Tween-80, and saline, as well as in corn oil.[9] This suggests that the diaryl ether structure is amenable to dissolution in a range of organic media, from polar aprotic solvents to nonpolar lipids.

Predicted Solubility of 4-(3-Chlorophenoxy)benzaldehyde

Based on the analysis of its structural features and the behavior of its analogs, the following solubility profile for 4-(3-Chlorophenoxy)benzaldehyde is predicted:

-

High Solubility: Expected in a variety of organic solvents, including:

-

Aromatic hydrocarbons: Toluene, benzene, xylenes.

-

Chlorinated solvents: Dichloromethane, chloroform.

-

Ethers: Diethyl ether, tetrahydrofuran (THF).

-

Ketones: Acetone, methyl ethyl ketone (MEK).

-

Esters: Ethyl acetate.

-

-

Moderate to Good Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Lower Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol), where the large nonpolar structure may limit miscibility despite the potential for hydrogen bonding.

-

Insoluble: Predicted to be practically insoluble in water, consistent with its high predicted XlogP value.

A summary of predicted solubility is presented in Table 2.

Table 2: Predicted Solubility of 4-(3-Chlorophenoxy)benzaldehyde in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic | High | "Like dissolves like" principle, nonpolar interactions. |

| Dichloromethane | Chlorinated | High | Good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Ether | High | Ether linkage in both solute and solvent. |

| Acetone | Ketone | High | Polar aprotic nature can solvate the aldehyde group. |

| Ethyl Acetate | Ester | High | Good general-purpose organic solvent. |

| Methanol | Polar Protic | Moderate to Low | Potential for H-bonding, but large nonpolar part may limit solubility. |

| Ethanol | Polar Protic | Moderate to Low | Similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong solvating power for polar functional groups. |

| Water | Polar Protic | Insoluble | High lipophilicity of the molecule. |

Experimental Determination of Solubility: A Practical Guide

To obtain definitive quantitative data, experimental determination of solubility is essential. The following section outlines a standard protocol for determining the solubility of 4-(3-Chlorophenoxy)benzaldehyde.

Materials and Equipment

-

4-(3-Chlorophenoxy)benzaldehyde (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Figure 1: Experimental workflow for the isothermal shake-flask solubility determination method.

HPLC Analysis

A reverse-phase HPLC method with UV detection is typically suitable for the quantification of aromatic aldehydes.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point.

-

Detection Wavelength: Determined by UV-Vis spectroscopy of a standard solution of 4-(3-Chlorophenoxy)benzaldehyde.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Factors Influencing Solubility

Several factors can influence the solubility of 4-(3-Chlorophenoxy)benzaldehyde:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified by the van't Hoff equation.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that closely matches the overall polarity of the solute will generally be a good solvent.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): If 4-(3-Chlorophenoxy)benzaldehyde exists in different crystalline forms (polymorphs), each will have a unique solubility.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the solubility of 4-(3-Chlorophenoxy)benzaldehyde in organic solvents. While direct experimental data is scarce, a robust understanding of its solubility profile can be achieved through the analysis of its molecular structure, comparison with structural analogs, and the application of theoretical solubility principles. For researchers requiring precise quantitative data, the provided experimental protocol offers a reliable methodology.

Future work should focus on the experimental determination of the solubility of 4-(3-Chlorophenoxy)benzaldehyde in a wide range of organic solvents at various temperatures. This data would be invaluable for the development of predictive models and would further enhance our understanding of the solution thermodynamics of this important synthetic intermediate.

References

-

4-Chlorobenzaldehyde - Solubility of Things. (n.d.). Retrieved January 22, 2026, from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

PubChem. (n.d.). 4-Chlorobenzaldehyde. Retrieved January 22, 2026, from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

ChemRxiv. (2022). A Bayesian approach to predict solubility parameters. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved January 22, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). XI1.-Substituted Diaryl Ethers. Part I. Di-p-tolyl Ether. Retrieved January 22, 2026, from [Link]

- Fornari, T., Ibanez, E., Reglero, G., & Stateva, R. P. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5(1).

-

LookChem. (n.d.). m-PHENOXY BENZALDEHYDE. Retrieved January 22, 2026, from [Link]

-

DIGITAL.CSIC. (2011). Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water. [Link]

-

ResearchGate. (2017). Mutual Solubility of Aromatic Hydrocarbons in Pyrrolidinium and Ammonium-Based Ionic Liquids and Its Modeling Using the Cubic-Plus-Association (CPA) Equation of State. [Link]

-

PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [Link]

-

ACS Publications. (2025). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]

-

ResearchGate. (2025). Ultrasound synthesis of diaryl ethers. [Link]

-

PubChemLite. (n.d.). 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2). Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-Phenoxybenzaldehyde. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2025). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved January 22, 2026, from [Link]

-

An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved January 22, 2026, from [Link]

-

Properties of Common Organic Solvents. (2023). Retrieved January 22, 2026, from [Link]

Sources

- 1. 4-(3-氯苯氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2) [pubchemlite.lcsb.uni.lu]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. manavchem.com [manavchem.com]

- 9. medchemexpress.com [medchemexpress.com]

4-(3-Chlorophenoxy)benzaldehyde safety and handling guidelines

An In-Depth Technical Guide to the Safety and Handling of 4-(3-Chlorophenoxy)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(3-Chlorophenoxy)benzaldehyde (CAS No. 164522-90-1). As a chlorinated aromatic aldehyde, this compound presents specific hazards that necessitate stringent safety measures in a laboratory setting. This document outlines the toxicological properties, requisite personal protective equipment (PPE), proper storage and handling procedures, emergency protocols for spills and exposures, and appropriate disposal methods. The information herein is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.

Introduction: Understanding the Hazard Profile

4-(3-Chlorophenoxy)benzaldehyde is a member of the chlorinated aromatic compound family, which is recognized for its potential toxicity and environmental persistence.[1] The presence of a chlorine atom on the phenoxy ring and an aldehyde group contributes to its reactivity and toxicological profile. While comprehensive toxicological data for this specific compound is not fully investigated, its structural analogues suggest potential for irritation to the skin, eyes, and respiratory tract.[2][3] Therefore, a cautious and well-documented approach to handling is paramount.

Toxicological Properties and Hazard Classification

A thorough understanding of the toxicological properties is the foundation of safe handling. Based on available data, 4-(3-Chlorophenoxy)benzaldehyde is classified with the following hazards:

| Hazard Classification | GHS Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Data synthesized from multiple sources.[3][4]

The toxicological properties of this substance have not been fully investigated.[2] However, due to its chemical structure, it may cause irritation to the digestive tract if ingested and respiratory tract if inhaled.[2] Chronic exposure effects are not well-documented, necessitating a conservative approach to minimize all routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Ventilation: All work with 4-(3-Chlorophenoxy)benzaldehyde should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory for any procedures that may generate vapors, aerosols, or dust.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following represent the minimum required PPE:

-

Eye and Face Protection: Chemical splash goggles are required at all times.[2] A face shield should be worn over goggles when there is a significant risk of splashes.[1]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[2] Consult the glove manufacturer's chemical resistance guide to select the appropriate material (e.g., nitrile, neoprene).[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[6]

-

Lab Coat: A buttoned, long-sleeved lab coat is required.[1] For tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn.[1]

-

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2][5] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[5]

Caption: Hierarchy of controls and required PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain chemical integrity.

Handling

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][7]

-

Use with adequate ventilation.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8]

-

Store away from incompatible substances such as strong oxidizing agents.[2]

-

Storage under a nitrogen blanket has been recommended to maintain chemical purity.[2]

-

Store in a locked cabinet or a secure area accessible only to authorized personnel.[3][8]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response

-

Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.[1]

-

Alert: Notify colleagues and the institutional safety office.[1]

-

Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[2][6]

-

Containment: For liquid spills, contain the spill using an absorbent, non-combustible material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]

-

Cleanup: Wearing appropriate PPE, carefully clean up the spill, working from the outside in.[1] Place all contaminated materials in a sealed, labeled hazardous waste container.[1]

-

Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]

Caption: Chemical spill response workflow.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

-

Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2]

Disposal Considerations

All waste containing 4-(3-Chlorophenoxy)benzaldehyde must be treated as hazardous waste.[1]

-

Waste Containers: Dispose of contaminated materials, including empty containers, gloves, and absorbent materials, in designated, labeled hazardous waste containers.[1]

-

Regulatory Compliance: All disposal must be in accordance with institutional, local, state, and federal regulations.[8] Do not dispose of down the drain or in regular trash.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C13H9ClO2 |

| Molecular Weight | 232.66 g/mol |

| Appearance | Clear slightly yellow liquid[2] |

| Density | 1.235 g/mL at 25 °C |

| Refractive Index | n20/D 1.619 |

| Chemical Stability | Stable under normal temperatures and pressures[2] |

| Incompatibilities | Strong oxidizing agents[2] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases[2] |

Conclusion

The safe handling of 4-(3-Chlorophenoxy)benzaldehyde is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. A thorough understanding of the potential hazards and a proactive approach to safety are the cornerstones of responsible chemical research and development. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.

- Material Safety Data Sheet - 3-(4-Chlorophenoxy)benzaldehyde, 98%. Cole-Parmer.

- 4-(3-Chlorophenoxy)benzaldehyde 95 164522-90-1. Sigma-Aldrich.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Safety Data Sheet. CymitQuimica.

- SIGMA-ALDRICH. Durham Tech.

- Personal Protective Equipment (PPE). CHEMM.

- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.

- QB-4283 - Safety Data Sheet. Combi-Blocks.

- Chemical Spill Procedures. Princeton University Environmental Health & Safety.

- Personal Protective Equipment. US EPA.

- Chemical Spill Procedures. University of Toronto Environmental Health & Safety.

- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- Spill Response - Chemicals. CCOHS.

- Chemical Spill Response Procedure. University of Manitoba.

- SAFETY DATA SHEET. TCI Chemicals.

- 5 Types of PPE for Hazardous Chemicals. Hazmat School.

- 3-(3,5-Dichlorophenoxy)benzaldehyde. Apollo Scientific.

- 3-(4-Chlorophenoxy)benzaldehyde. PubChem.

- 4-CHLOROBENZALDEHYDE. CAMEO Chemicals - NOAA.

- 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2). PubChemLite.

- 4-Chloro Benzaldehyde CAS No 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 6. durhamtech.edu [durhamtech.edu]

- 7. combi-blocks.com [combi-blocks.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Purity and Assay of 4-(3-Chlorophenoxy)benzaldehyde for Advanced Research and Pharmaceutical Applications

This guide provides an in-depth analysis of the critical quality attributes of 4-(3-Chlorophenoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the stringent requirements of drug development, this document outlines robust methodologies for determining the purity and assay of this compound, ensuring its suitability for use in regulated environments. We will delve into the rationale behind the selection of analytical techniques, explore potential impurities, and provide detailed protocols to empower researchers and quality control professionals.

Introduction: The Significance of 4-(3-Chlorophenoxy)benzaldehyde in Medicinal Chemistry

4-(3-Chlorophenoxy)benzaldehyde is a substituted aromatic aldehyde whose structural motif is of significant interest in the design of novel therapeutic agents. Its diaryl ether linkage and reactive aldehyde functionality make it a versatile building block for the synthesis of complex molecules with potential applications in various disease areas. The precise control over the purity and strength (assay) of this intermediate is paramount, as the presence of impurities can have a cascading effect on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide serves as a comprehensive resource for establishing a robust quality control strategy for 4-(3-Chlorophenoxy)benzaldehyde.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(3-Chlorophenoxy)benzaldehyde is essential for the development of appropriate analytical methods and for handling and storage of the material.

| Property | Value | Source |

| Chemical Formula | C₁₃H₉ClO₂ | |

| Molecular Weight | 232.66 g/mol | |

| CAS Number | 164522-90-1 | |

| Appearance | Not explicitly stated, but likely a solid at room temperature | Inferred |

| Density | 1.235 g/mL at 25 °C | |

| Refractive Index | n20/D 1.619 | |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, dichloromethane | Inferred |

Purity Determination: A Multi-faceted Approach

The assessment of purity is not a singular measurement but a composite picture drawn from multiple analytical techniques. For 4-(3-Chlorophenoxy)benzaldehyde, a combination of chromatographic and spectroscopic methods is recommended to identify and quantify impurities effectively.

Potential Impurities: A Synthesis-Based Perspective

The most probable synthetic route to 4-(3-Chlorophenoxy)benzaldehyde is the Ullmann condensation, a copper-catalyzed reaction between a 4-halobenzaldehyde (such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) and 3-chlorophenol.[3][4] Based on this, potential impurities can be categorized as follows:

-

Starting Materials: Unreacted 4-halobenzaldehyde and 3-chlorophenol.

-

Reagents and Catalysts: Residual copper catalyst.

-

By-products: Compounds arising from side reactions, such as symmetrical ethers (e.g., bis(3-chlorophenyl) ether or bis(4-formylphenyl) ether).

-

Degradation Products: Aromatic aldehydes are susceptible to oxidation, particularly when exposed to air over extended periods, which can be accelerated by elevated temperatures.[5] The primary degradation product is the corresponding carboxylic acid, 4-(3-chlorophenoxy)benzoic acid.

The following diagram illustrates the logical flow for identifying potential impurities based on the synthetic pathway.

Caption: Potential impurities in 4-(3-Chlorophenoxy)benzaldehyde synthesis.

Assay Determination: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the gold standard for the assay of pharmaceutical intermediates.[6] The following method is proposed for the determination of 4-(3-Chlorophenoxy)benzaldehyde.

Proposed HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution is recommended to ensure the separation of the main peak from both early and late-eluting impurities. |

| Gradient | 0-20 min: 50-90% Acetonitrile20-25 min: 90% Acetonitrile25-26 min: 90-50% Acetonitrile26-30 min: 50% Acetonitrile | A typical gradient for separating compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detector | UV at 254 nm | Aromatic aldehydes exhibit strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A standard injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Diluent | Acetonitrile:Water (50:50) | To ensure the sample is fully dissolved and compatible with the mobile phase. |

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure it is fit for purpose.[6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the workflow for HPLC method validation.

Caption: HPLC method validation workflow.

Spectroscopic Characterization for Identity and Purity

Spectroscopic techniques are indispensable for confirming the identity of 4-(3-Chlorophenoxy)benzaldehyde and for detecting impurities that may not be resolved chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.9-10.0 ppm), and a complex pattern of aromatic protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde (around 190-195 ppm) and distinct signals for the aromatic carbons. The number of signals will confirm the symmetry of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O-C stretch (ether): A strong band around 1200-1250 cm⁻¹.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. For 4-(3-Chlorophenoxy)benzaldehyde, the expected monoisotopic mass is approximately 232.0291 Da.[7] The mass spectrum will also show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

The following diagram illustrates the integrated analytical workflow for the characterization of 4-(3-Chlorophenoxy)benzaldehyde.

Caption: Integrated analytical workflow for quality assessment.

Conclusion

The quality control of 4-(3-Chlorophenoxy)benzaldehyde is a critical undertaking that requires a systematic and scientifically sound approach. By implementing the chromatographic and spectroscopic methodologies outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and assay of this important pharmaceutical intermediate. A thorough understanding of potential impurities, coupled with robust, validated analytical methods, forms the bedrock of a successful and compliant drug development program. This commitment to quality at the intermediate stage is a non-negotiable prerequisite for the safety and efficacy of the final medicinal product.

References

-

Ullmann-type reactions. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. [Link]

-

4-(3-chlorophenoxy)benzaldehyde. (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Chemical Society. [Link]

-

Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

A comprehensive review of method development by hplc. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 22, 2026, from [Link]

-

Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. (2005). PubMed. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. PubChemLite - 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2) [pubchemlite.lcsb.uni.lu]

Potential biological activities of chlorophenoxy benzaldehyde derivatives

An In-Depth Technical Guide to the Biological Activities of Chlorophenoxy Benzaldehyde Derivatives

Executive Summary

The chlorophenoxy benzaldehyde scaffold represents a compelling starting point in medicinal chemistry, merging the well-documented biological relevance of the benzaldehyde moiety with the robust chemical properties of the chlorophenoxy group. This guide offers a technical exploration into the synthesis, mechanisms of action, and therapeutic potential of these derivatives. We synthesize evidence from in vitro and in silico studies to illuminate their significant promise as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, mechanistic pathway diagrams, and summaries of structure-activity relationships are provided to equip researchers and drug development professionals with a comprehensive understanding of this versatile chemical class.

The Chlorophenoxy Benzaldehyde Scaffold: A Primer